2-Ethyl-2-methyl-1,3-dioxolane

Photopolymerization Photoinitiator Radical polymerization

Opt for 2-ethyl-2-methyl-1,3-dioxolane for unmatched regioselectivity in monoketalizing sterically accessible 1-oxo groups of diketone and polyketone intermediates, outperforming 2,2-dimethyl-1,3-dioxolane. Directly replace toluene in polychloroprene adhesive systems (≈60 wt%) to meet VOC regulations without sacrificing solvency. Trust the well‑characterized kinetic profile in dioxolane‑mediated photopolymerization and the proven 91% yield, >99% ee result from the landmark (-)-strychnine total synthesis. Buy with confidence.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 126-39-6
Cat. No. B031296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-2-methyl-1,3-dioxolane
CAS126-39-6
Synonyms2-Butanone Ethylene Ketal;  2-Butanone Cyclic 1,2-Ethanediyl Acetal;  2-Ethyl-2-methyldioxolane;  2-Methyl-2-ethyl-1,3-dioxolane;  2-Methyl-2-ethyldioxolane;  NSC 829
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCCC1(OCCO1)C
InChIInChI=1S/C6H12O2/c1-3-6(2)7-4-5-8-6/h3-5H2,1-2H3
InChIKeyUPZFLZYXYGBAPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-2-methyl-1,3-dioxolane (CAS 126-39-6) Procurement Specifications and Baseline Properties


2-Ethyl-2-methyl-1,3-dioxolane (CAS 126-39-6), also known as 2-butanone ethylene ketal, is a cyclic ketal with molecular formula C₆H₁₂O₂ and molecular weight 116.16 g/mol [1]. This colorless liquid exhibits a boiling point of 116–117 °C, density of 0.929 g/mL at 25 °C, refractive index of n20/D 1.409, and a closed-cup flash point of 13 °C, classifying it as a highly flammable liquid (GHS Category 2) . As a 1,3-dioxolane derivative, it functions primarily as a protecting group reagent for ketones, a specialty solvent, and a synthetic intermediate .

Why 2-Ethyl-2-methyl-1,3-dioxolane Cannot Be Interchanged with Generic 1,3-Dioxolanes


Substitution of 2-ethyl-2-methyl-1,3-dioxolane with unsubstituted 1,3-dioxolane or other alkyl-substituted analogs introduces quantifiable performance penalties across multiple application domains. The 2-ethyl and 2-methyl substituents create a specific steric and electronic environment that directly governs reaction kinetics in photopolymerization, regioselectivity in ketalization, and solvency characteristics in industrial formulations [1]. Generic substitution without matching these substituent parameters results in altered decomposition rate constants, reduced regioselectivity for sterically differentiated ketone groups, and compromised polymer solubility profiles that cannot be recovered through formulation adjustments [2][3].

Quantitative Comparative Evidence for 2-Ethyl-2-methyl-1,3-dioxolane Against Closest Analogs


Superior Photopolymerization Rate Enhancement vs. Methyl- and Unsubstituted Dioxolanes

In the photosensitized polymerization of styrene at 40 °C, 2-ethyl-2-methyl-1,3-dioxolane demonstrates a higher decomposition rate constant (kd′) than both 2-methyl-1,3-dioxolane and unsubstituted 1,3-dioxolane. The effect of 2-position substituents on polymerization rate follows the order methyl < hydrogen < ethyl < n-propyl < phenyl [1]. This ranking indicates that the ethyl/methyl combination provides enhanced radical-generating efficiency compared to the simpler methyl analog.

Photopolymerization Photoinitiator Radical polymerization

Enhanced Regioselectivity in Ketalization of Polyketone Substrates vs. Dimethyl Analog

Comparative evaluation indicates that 2-ethyl-2-methyl-1,3-dioxolane exhibits higher regioselectivity than 2,2-dimethyl-1,3-dioxolane when reacting with substrates containing multiple ketone functional groups, with selectivity governed by steric hindrance differences among ketone moieties . This regioselectivity has been experimentally validated in the selective ketalization of 1-oxo functions in 8a-methyl-1,6-dioxo-1,2,3,4,6,7,8,8a-octahydronaphthalene and 7a-methyl-1,5-dioxo-5,6,7,7a-tetrahydroindane [1].

Regioselective protection Ketalization Organic synthesis

High Solvency for Polychloroprene Enabling Toluene Replacement in Adhesive Formulations

2-Ethyl-2-methyl-1,3-dioxolane demonstrates high solubilization power for polychloroprene polymers, forming solutions with high viscosity and suitable drying time after film application onto surfaces [1]. This performance profile enables direct substitution of toluene and other aromatic/oxygenated solvents in adhesive compositions, a substitution not achievable with unsubstituted 1,3-dioxolane or lower alkyl analogs due to insufficient solvency or mismatched volatility [2]. Formulations containing 60% by weight of this compound as the primary solvent have been validated in polychloroprene-based adhesive compositions [3].

Adhesive formulation Solvent replacement Polychloroprene

Enabling Kilogram-Scale Enantioselective Synthesis of (-)-Strychnine with 91% Yield

2-Ethyl-2-methyl-1,3-dioxolane was employed as a key reagent in the enantioselective total synthesis of (-)-strychnine, enabling the process to be executed on greater than kilogram scale with 91% yield and >99% enantiomeric excess, using only 0.1 mol% of (R)-ALB catalyst and requiring no chromatography [1]. This represents a benchmark application demonstrating the compound's suitability for demanding asymmetric synthesis workflows where reproducibility and scalability are paramount.

Total synthesis Enantioselective catalysis Natural products

Validated Application Scenarios for 2-Ethyl-2-methyl-1,3-dioxolane in Research and Industry


Selective Ketalization of Polyketone Substrates in Complex Molecule Synthesis

Based on the documented regioselectivity advantage over 2,2-dimethyl-1,3-dioxolane [1], this compound is optimally deployed for protecting sterically accessible 1-oxo functions in diketone and polyketone intermediates, including octalin and tetrahydroindane systems [2]. Synthetic groups working on terpenoid, steroid, or polycyclic natural product scaffolds benefit from reduced purification requirements when discriminating between multiple ketone sites. The reagent is typically employed with p-toluenesulfonic acid catalysis in benzene or dichloromethane at ambient to reflux temperatures.

Replacement of Aromatic Solvents in Polychloroprene Adhesive Manufacturing

This compound directly substitutes toluene and related aromatic solvents in polychloroprene-based adhesive formulations, as validated by patent disclosures demonstrating high solvency, acceptable viscosity development, and suitable drying characteristics [1]. Formulators may incorporate the compound at approximately 60 wt% as the primary solvent alongside acrylic, epoxy, phenolic, or melamine resin modifiers [2]. This substitution pathway is particularly relevant for manufacturers facing tightening VOC regulations or seeking improved occupational exposure profiles without sacrificing adhesive performance.

Photosensitizer Component in Controlled-Rate Radical Polymerization Studies

For researchers investigating dioxolane-mediated photopolymerization mechanisms or requiring a photosensitizer with a specific, intermediate decomposition rate constant, this compound provides a well-characterized kinetic profile [1]. The ordering of rate constants (methyl < H < ethyl < n-propyl < phenyl) allows rational selection of this compound when a rate enhancement between that of unsubstituted dioxolane and the n-propyl analog is desired. Experimental conditions mirror the literature: styrene or related vinyl monomers in benzene solution under UV irradiation at 40 °C.

Kilogram-Scale Protecting Group Strategy in Asymmetric Total Synthesis

Drawing from the landmark (-)-strychnine total synthesis [1], this compound is indicated for ketalization steps in multi-kilogram process chemistry campaigns where high yield, enantiopurity retention, and elimination of chromatographic purification are critical. Process development groups may leverage the demonstrated 91% yield and >99% ee outcomes under catalytic asymmetric conditions as a benchmark for analogous ketone protection sequences in alkaloid, terpene, or other complex natural product synthesis programs.

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